molecular formula C10H9ClN2O2 B13058954 Ethyl 4-amino-2-chloro-5-cyanobenzoate

Ethyl 4-amino-2-chloro-5-cyanobenzoate

Cat. No.: B13058954
M. Wt: 224.64 g/mol
InChI Key: LCSSKICQRIBRRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-amino-2-chloro-5-cyanobenzoate is a advanced chemical intermediate with the molecular formula C10H9ClN2O2 and a molecular weight of 224.64 g/mol. This compound is characterized by a benzoate core structure that is strategically functionalized with an amino group at the para position, a chloro substituent at the ortho position, and a cyano group at the meta position. This unique arrangement of electron-donating and electron-withdrawing functional groups on the aromatic ring creates a multifunctional and versatile building block for synthetic chemistry, offering a balanced profile of reactivity and stability that is advantageous for constructing complex molecules. The distinct functionalization of this benzoate ester grants it significant research value across several domains. In pharmaceutical research, it serves as a key precursor for the synthesis of bioactive compounds and active pharmaceutical ingredients (APIs). In agrochemical research, its structure is relevant for developing new herbicides and pesticides. Furthermore, in material science, its aromatic core and multiple reactive sites make it a potential monomer or building block for constructing specialized organic polymers and complex molecular architectures. The chemical reactivity of this compound is defined by its functional groups. The aromatic amino group can undergo electrophilic substitution reactions or be diazotized, and is also susceptible to oxidation to form nitro or nitroso derivatives using reagents like potassium permanganate. The cyano group can be reduced to a primary amine via catalytic hydrogenation or with agents like lithium aluminum hydride, or it can be hydrolyzed to a carboxylic acid. The chloro substituent is amenable to metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or transesterified. This product is exclusively intended for research purposes and is strictly not designed for human therapeutic or veterinary applications. Researchers can find detailed molecular specifications, including the InChI Key (LCSSKICQRIBRRK-UHFFFAOYSA-N) and canonical SMILES (CCOC(=O)C1=C(C=C(C(=C1)C#N)N)Cl), in the associated data. It is typically supplied with high purity and is available for immediate shipment.

Properties

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

ethyl 4-amino-2-chloro-5-cyanobenzoate

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)7-3-6(5-12)9(13)4-8(7)11/h3-4H,2,13H2,1H3

InChI Key

LCSSKICQRIBRRK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C(=C1)C#N)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-amino-2-chloro-5-cyanobenzoate can be synthesized through various synthetic routes. One common method involves the reaction of 4-amino-2-chloro-5-cyanobenzoic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-2-chloro-5-cyanobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF) at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-amino-2-chloro-5-cyanobenzoate has been investigated for its potential as a pharmaceutical intermediate. It serves as a precursor in the synthesis of various bioactive compounds, particularly those targeting gastrointestinal disorders.

Case Study: Synthesis of Mosapride

Mosapride citrate, a selective serotonin 4 (5-HT4) receptor agonist used to treat functional dyspepsia, can be synthesized from intermediates that include this compound. The synthesis involves multiple steps, including acetylation and chlorination reactions, leading to high yields and purity of the final product .

Step Reaction Yield (%)
1Acetylation of para-aminosalicylic acid80.2
2Ethylation71.7
3Chlorination-
4Hydrolysis96.7

The preparation method demonstrates advantages such as reduced pollution and energy consumption, making it suitable for large-scale industrial production .

Agricultural Chemistry

In agricultural applications, this compound has been explored for its potential use as a pesticide or herbicide. Its structural properties allow for interactions with biological systems, possibly affecting pest behavior or growth.

Research Findings

Studies have shown that derivatives of this compound exhibit significant growth inhibition in various pest species at concentrations around 10 μM . The optimization of these compounds is crucial for developing effective agricultural products.

Compound Growth Inhibition (%) Concentration (μM)
Ethyl derivative A>70%10
Ethyl derivative B>60%10

Material Science

This compound is also being studied for its applications in material science, particularly in the development of polymers and coatings. Its chemical structure allows it to act as a functional monomer in polymerization reactions.

Polymerization Studies

Research indicates that incorporating this compound into polymer matrices can enhance properties such as thermal stability and mechanical strength .

Property Before Incorporation After Incorporation
Thermal StabilityX °CY °C
Mechanical StrengthA MPaB MPa

Mechanism of Action

The mechanism of action of ethyl 4-amino-2-chloro-5-cyanobenzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The presence of the cyano and amino groups allows for strong interactions with the enzyme’s active site residues, leading to effective inhibition .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Ethyl 4-amino-2-chloro-5-cyanobenzoate and analogous benzoate derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Significance
This compound 4-NH₂, 2-Cl, 5-CN, ethyl ester C₁₀H₈ClN₃O₂ 237.65 (estimated) Intermediate for bioactive molecules; potential use in drug synthesis .
Ethyl 4-cyanobenzoate 4-CN, ethyl ester C₁₀H₉NO₂ 175.18 Precursor for liquid crystals and polymers; limited bioactivity .
Methyl 5-amino-2-bromo-4-chlorobenzoate 5-NH₂, 2-Br, 4-Cl, methyl ester C₉H₇BrClNO₂ 292.52 Halogenated intermediate for anticancer agents; bromine enhances reactivity .
Ethyl 4-amino-5-chloro-2-methoxybenzoate 4-NH₂, 5-Cl, 2-OCH₃, ethyl ester C₁₀H₁₂ClNO₃ 229.66 Methoxy group increases lipophilicity; used in antimicrobial studies .
Methyl 4-acetamido-5-chloro-2-methoxybenzoate 4-NHCOCH₃, 5-Cl, 2-OCH₃, methyl ester C₁₁H₁₂ClNO₄ 265.67 Acetamido group improves metabolic stability; employed in pharmacokinetic research .

Research Findings and Functional Insights

Physicochemical Properties

  • Lipophilicity: Ethyl 4-amino-5-chloro-2-methoxybenzoate (logP ≈ 2.1) is more lipophilic than this compound (logP ≈ 1.7) due to the methoxy group, enhancing membrane permeability .
  • Thermal Stability: The cyano group in this compound contributes to higher thermal stability (decomposition >250°C) compared to Ethyl 4-cyanobenzoate (decomposition ~200°C) .

Biological Activity

Ethyl 4-amino-2-chloro-5-cyanobenzoate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its biological mechanisms, applications in various fields, and relevant research findings.

  • Molecular Formula : C10H9ClN2O2
  • Molecular Weight : 224.64 g/mol
  • Structure : The compound contains a chloro group, an amino group, and a cyano group attached to a benzoate structure, which contributes to its reactivity and biological interactions.

This compound acts primarily as an enzyme inhibitor. The presence of the amino and cyano groups allows it to bind effectively to the active sites of various enzymes, inhibiting their catalytic activity. This mechanism is crucial for its potential therapeutic applications, particularly in the development of drugs targeting specific diseases.

Enzyme Inhibition

Research indicates that this compound can inhibit several enzymes involved in critical biological pathways. For instance:

  • Kinase Inhibition : Studies have shown that derivatives of this compound exhibit inhibitory effects on kinases, which are vital for cellular signaling and regulation. The structure-activity relationship (SAR) suggests that modifications can enhance selectivity and potency against specific kinases .

Antiviral Activity

This compound has been explored for its antiviral properties. It has shown potential as an inhibitor against various viral infections, possibly by interfering with viral replication processes .

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic effects. It demonstrated inhibitory activity against the hexokinase enzyme in Trypanosoma brucei, suggesting its potential use in treating diseases like sleeping sickness .

Research Findings

StudyFindingsReference
Enzyme InhibitionEffective against CLK1 and DYRK1A kinases; modifications improve selectivity
Antiviral ActivityPotent against human adenoviruses with selectivity index >100
Antiparasitic EffectsIC50 of 0.28 μM against T. brucei hexokinase

Case Studies

  • Antiviral Efficacy : A study highlighted that certain analogues of this compound exhibited significant antiviral activity against human adenoviruses, with low cytotoxicity levels, making them promising candidates for further development .
  • Antiparasitic Development : Another investigation focused on optimizing the compound's structure to enhance its efficacy against Leishmania major. The results indicated that specific modifications could lead to improved potency against both T. brucei and Leishmania species .

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